2-(4-Fluorophenyl)oxirane

Catalog No.
S799717
CAS No.
18511-62-1
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)oxirane

CAS Number

18511-62-1

Product Name

2-(4-Fluorophenyl)oxirane

IUPAC Name

2-(4-fluorophenyl)oxirane

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

ICVNPQMUUHPPOK-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F

Synthesis and Characterization:

2-(4-Fluorophenyl)oxirane, also known as 4-fluorostyrene oxide, is a small organic molecule with the chemical formula C₈H₇FO. It can be synthesized through various methods, including the epoxidation of 4-fluorostyrene using peracetic acid or other oxidizing agents [, ]. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Reactivity and Potential Applications:

As an epoxide, 2-(4-fluorophenyl)oxirane exhibits characteristic reactivity towards nucleophiles, readily undergoing ring-opening reactions to form various substituted derivatives. This property makes it a potentially useful intermediate in the synthesis of more complex molecules with diverse functionalities.

Studies have explored its potential applications in several research areas, including:

  • Polymer Chemistry: The incorporation of 2-(4-fluorophenyl)oxirane into polymer structures can introduce desirable properties such as improved thermal stability and flame retardancy [].
  • Medicinal Chemistry: The molecule's reactivity and potential biological activity have been investigated in the context of drug discovery, although further research is needed to fully understand its therapeutic potential [].
  • Material Science: The unique properties of 2-(4-fluorophenyl)oxirane-based materials are being explored for potential applications in areas such as photoresists and electronic devices [].
  • Origin: Synthesis in a laboratory setting is the primary source of 2-(4-Fluorophenyl)oxirane. There's no evidence of its natural occurrence [].
  • Significance: This compound serves as a valuable intermediate for the synthesis of various fluorinated organic molecules due to the presence of the reactive epoxide ring and the fluorophenyl group.

Molecular Structure Analysis

  • Key features: The structure consists of a three-membered ring with an oxygen atom and a carbon-carbon single bond. One carbon atom attaches to a four-carbon fluorophenyl group (fluorine atom bonded to the fourth carbon). The other carbon has a hydrogen atom attached [].
  • Notable aspects: The epoxide ring (three-membered cycle with oxygen) is highly strained and reactive, making it susceptible to ring-opening reactions. The presence of the fluorine atom can influence the reactivity of the epoxide ring and the overall molecule's polarity.

Chemical Reactions Analysis

  • Synthesis: Several methods exist for synthesizing 2-(4-Fluorophenyl)oxirane. A common approach involves the epoxidation of 4-fluorostyrene with a peracid (organic acid containing an extra peroxy group) as an oxidizing agent [].
C6H5FCH=CH2 + RCOOOH --> C6H5F-CH(CH2)-O-O-R  (intermediate)C6H5F-CH(CH2)-O-O-R --> C6H5FCH-CH2-O + RCOOH (2-(4-Fluorophenyl)oxirane)
  • Decomposition: Epoxides like 2-(4-Fluorophenyl)oxirane can undergo ring-opening reactions with various nucleophiles (electron-donating species) to form new carbon-oxygen bonds.

For example, reaction with water yields a diol (two hydroxyl groups).

C6H5FCH-CH2-O + H2O --> C6H5FCH(OH)CH2OH
  • Other relevant reactions: The epoxide ring can also react with amines to form amino alcohols or with Grignard reagents to produce alcohols.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: Reported to be around 92 °C at 14 mmHg (literature value) [].
  • Solubility: Information on specific solubility values is limited. However, due to the presence of the fluorophenyl group, it's expected to have some solubility in organic solvents with moderate polarity like dichloromethane or chloroform.
  • Stability: Epoxides are generally unstable and prone to ring-opening reactions, especially in the presence of acids, bases, or nucleophiles. 2-(4-Fluorophenyl)oxirane is likely to exhibit similar behavior.
  • Toxicity: 2-(4-Fluorophenyl)oxirane is classified as acutely toxic upon dermal contact. It can also cause skin sensitization.
  • Flammability: No specific data available, but organic compounds with similar structures can be flammable.
  • Reactivity: The epoxide ring's inherent reactivity poses a risk, as it can react exothermically (with heat release) with various chemicals.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.91%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (13.64%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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